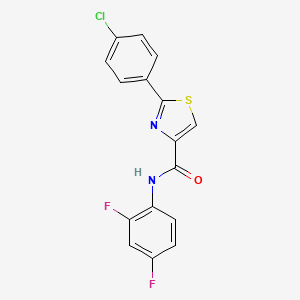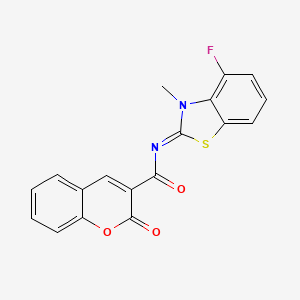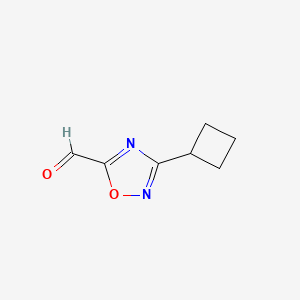
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pyrrolopyrimidine compounds and has shown promising results in preclinical studies.
科学的研究の応用
Synthesis and Structural Characterization
Research on compounds with similar structures to "1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone" includes the development of novel synthetic routes and structural analyses. For instance, the synthesis and spectroscopic characterization, including IR, NMR, and MS studies, of triazole derivatives have been reported. These studies often aim to elucidate the chemical structure and stability of such compounds, employing techniques like X-ray diffraction analysis and thermal analysis (TGA and DSC) for comprehensive structural elucidation (Govindhan et al., 2017).
Biological Activities
Several studies have explored the potential biological activities of triazole derivatives, focusing on their antibacterial, antifungal, and plant growth regulatory activities. For example, new 1H-1,2,4-triazole derivatives have been synthesized and screened for these activities, revealing that most compounds exhibit some level of biological activity (Jian‐Bing Liu et al., 2007). Similarly, the design and synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have shown moderate to high fungicidal activities against several phytopathogens, with some compounds displaying broad-spectrum antifungal activities (Hui Bai et al., 2020).
Chemical Sensors and Fluoroionophores
Triazole derivatives have also been investigated for their applications as chemical sensors and fluoroionophores. For instance, a study demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for aluminum ions based on internal charge transfer mechanisms (D. Maity & T. Govindaraju, 2010).
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-10-14(20)18-7-5-11(9-18)19-8-6-16-17-19/h1-4,6,8,11H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVXUAJWKBMLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)
![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)
![Methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874261.png)
![N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine](/img/structure/B2874263.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874264.png)



![N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2874271.png)
![[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride](/img/structure/B2874272.png)
